molecular formula C38H75NO3 B15287587 N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide

Cat. No.: B15287587
M. Wt: 594.0 g/mol
InChI Key: XWBWIAOWSABHFI-PRDTZOEBSA-N
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Description

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide is a complex organic compound with significant importance in various scientific fields. This compound is a type of ceramide, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are crucial components of the lipid bilayer of cell membranes and play a vital role in cellular signaling and maintaining the skin barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide typically involves the condensation of a fatty acid with a sphingosine base. The reaction conditions often require the presence of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry of the product. For instance, the reaction may involve the use of a base such as sodium hydroxide and a catalyst like pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process may include steps such as purification through chromatography and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as apoptosis, differentiation, and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide is unique due to its specific stereochemistry and the length of its fatty acid chain, which influence its physical and chemical properties. These characteristics make it particularly effective in maintaining the integrity of cell membranes and participating in cellular signaling .

Properties

Molecular Formula

C38H75NO3

Molecular Weight

594.0 g/mol

IUPAC Name

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide

InChI

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m1/s1

InChI Key

XWBWIAOWSABHFI-PRDTZOEBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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